
4-(2-Methyl-1,3-oxazol-5-yl)aniline
Overview
Description
4-(2-Methyl-1,3-oxazol-5-yl)aniline, also known as 2-methyl-5-aminoxazole, is a heterocyclic aromatic organic compound with a molecular formula of C6H7NO. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. This compound is used in the synthesis of pharmaceuticals, dyes, and other organic compounds, and has been studied for its potential applications in the fields of medicine, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Biological Activity
Anti-Tubercular Activity : Dighe et al. (2012) synthesized derivatives including 4-(2-Methyl-1,3-oxazol-5-yl)aniline and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. They found that some compounds exhibited significant anti-tubercular properties (Dighe et al., 2012).
Synthesis and Transformations for New Compounds : Prokopenko et al. (2010) reported the synthesis of novel derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, using similar compounds, and their use in further chemical transformations (Prokopenko et al., 2010).
Anticancer and Antimicrobial Agents : Katariya et al. (2021) explored the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating this compound, and studied their potential as anticancer and antimicrobial agents (Katariya et al., 2021).
Photophysical and Electrochemical Applications
Nonlinear Optical Behavior : Murthy et al. (2013) synthesized novel oxazole derivatives and evaluated their nonlinear optical properties, highlighting potential applications in photonics (Murthy et al., 2013).
Electrochromic Materials : Li et al. (2017) developed novel electrochromic materials employing 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl)-N-(4-nitrophenyl)aniline, related to this compound, for applications in the NIR region (Li et al., 2017).
Photovoltaic Applications : Shahhosseini et al. (2016) conducted research on the electrochemical synthesis of polymers based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, demonstrating its use in enhancing the efficiency of dye-sensitized solar cells (Shahhosseini et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-(2-Methyl-1,3-oxazol-5-yl)aniline, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Mode of Action
Oxazopt acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical processes that depend on this enzyme .
Biochemical Pathways
The inhibition of hCA II by oxazopt affects several biochemical pathways. These include processes in ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The inhibition of hCA II by oxazopt has several effects. It has shown a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also has an antimonooxidase effect in vitro .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(2-Methyl-1,3-oxazol-5-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with human carbonic anhydrases, specifically isoforms such as human carbonic anhydrase II. The nature of these interactions involves inhibition, where this compound acts as an isoform-selective inhibitor, demonstrating varying degrees of inhibition across different isoforms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrases can lead to alterations in pH regulation within cells, impacting metabolic processes and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of carbonic anhydrases, preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity, contributing to its overall temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in inhibiting carbonic anhydrases also influences metabolic pathways related to pH regulation and ion transport .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects. For example, its localization to mitochondria or lysosomes can impact cellular metabolism and signaling pathways .
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZABYWRROKMRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363997 | |
| Record name | 4-(2-methyl-1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89260-50-4 | |
| Record name | 4-(2-Methyl-5-oxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89260-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



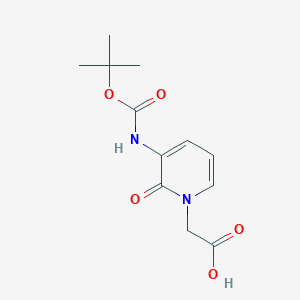
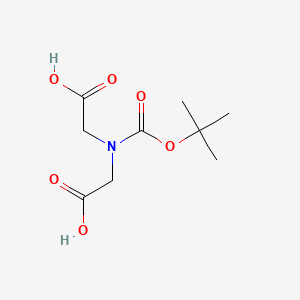
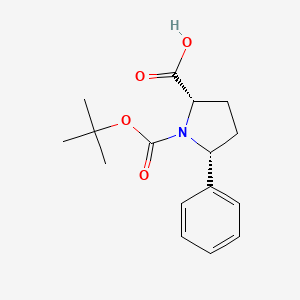
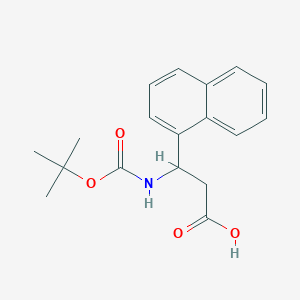

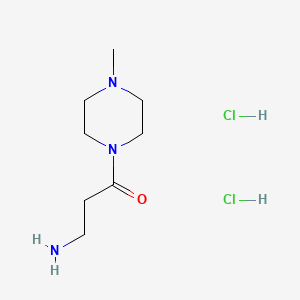
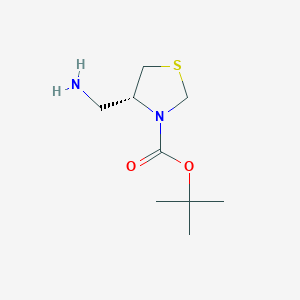

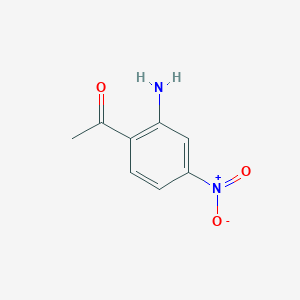
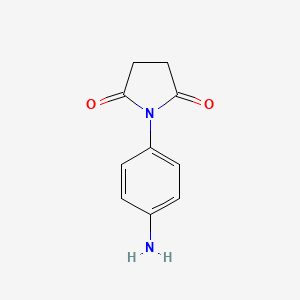
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)


